YE120 Exhibits 5-Fold Greater GPR35 Agonist Potency than Zaprinast in DMR Assays
YE120 (EC50 = 32.5 ± 1.7 nM) is 5.0-fold more potent than zaprinast (EC50 = 163 ± 19 nM) in activating GPR35-mediated dynamic mass redistribution (DMR) in HT-29 human colorectal adenocarcinoma cells [1].
| Evidence Dimension | GPR35 agonist potency |
|---|---|
| Target Compound Data | EC50 = 32.5 ± 1.7 nM |
| Comparator Or Baseline | Zaprinast: EC50 = 163 ± 19 nM |
| Quantified Difference | 5.0-fold greater potency |
| Conditions | Dynamic mass redistribution (DMR) assay in HT-29 human colorectal adenocarcinoma cells endogenously expressing GPR35 |
Why This Matters
Higher potency enables lower working concentrations in cell-based assays, reducing potential off-target effects and conserving compound usage.
- [1] Deng H, Hu H, He M, Hu J, Niu W, Ferrie AM, Fang Y. Discovery of 2-(4-methylfuran-2(5H)-ylidene)malononitrile and thieno[3,2-b]thiophene-2-carboxylic acid derivatives as G protein-coupled receptor 35 (GPR35) agonists. J Med Chem. 2011;54(20):7385-96. YE120 EC50 = 32.5 ± 1.7 nM; zaprinast EC50 = 163 ± 19 nM. View Source
